molecular formula C23H20BrN5O3 B2908551 N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1251633-42-7

N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2908551
CAS No.: 1251633-42-7
M. Wt: 494.349
InChI Key: VNGXPINGPWWURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a triazolo[4,3-a]pyridine derivative featuring:

  • A benzyl group at the N-position of the triazole ring.
  • A carbamoyl methyl linker substituted with a 2-bromo-4-methylphenyl group.
  • A carboxamide moiety at position 6 of the pyridine ring.

This structure combines halogenated aromatic systems (bromine), lipophilic groups (benzyl, methyl), and hydrogen-bonding motifs (carboxamide), making it a candidate for targeted biological interactions.

Properties

IUPAC Name

N-benzyl-2-[2-(2-bromo-4-methylanilino)-2-oxoethyl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20BrN5O3/c1-15-7-9-19(18(24)11-15)26-21(30)14-29-23(32)28-13-17(8-10-20(28)27-29)22(31)25-12-16-5-3-2-4-6-16/h2-11,13H,12,14H2,1H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGXPINGPWWURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=C(C=CC3=N2)C(=O)NCC4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[(2-bromo-4-methylphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22BrN5O2C_{19}H_{22}BrN_5O_2. The compound features a triazole ring fused with a pyridine structure, which is known to enhance its biological activity.

PropertyValue
Molecular Weight426.31 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Antimicrobial Activity

Compounds containing triazole and pyridine moieties have demonstrated significant antimicrobial effects. For example, benzotriazole derivatives have been reported to exhibit antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus . The presence of bulky hydrophobic groups in the structure often correlates with enhanced antimicrobial efficacy.

The mechanism by which this compound exerts its biological effects likely involves the inhibition of key enzymes or receptors that play critical roles in cell signaling pathways. For instance, inhibition of kinases like PI3K could lead to reduced cell proliferation in cancerous cells.

Study 1: Anticancer Activity

A study investigating the anticancer potential of related triazole compounds found that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. This suggests that modifications to the triazole-pyridine framework could enhance potency against specific targets .

Study 2: Antimicrobial Efficacy

Research into benzotriazole derivatives has shown promising results against fungal pathogens. Compounds similar in structure to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 μg/mL against Candida albicans and Aspergillus spp. .

Comparison with Similar Compounds

Structural Analogues with Triazolo[4,3-a]pyridine Cores

N-(4-methoxyphenyl)-2-{[(3-methoxyphenyl)carbamoyl]methyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide (CAS 1226450-02-7)
  • Key Differences :
    • Substituents: Methoxy groups on both the carbamoyl (3-methoxyphenyl) and carboxamide (4-methoxyphenyl) moieties instead of bromine and methyl groups.
    • Molecular Weight: 447.4 g/mol (vs. higher for the brominated target compound).
2-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • Key Differences :
    • Substituents: Fluorine replaces bromine on the carbamoyl phenyl ring.
    • Implications: Fluorine’s electronegativity may increase metabolic stability compared to bromine, though it offers weaker van der Waals interactions .

Triazolo[1,5-a]pyrimidine Derivatives

2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k)
  • Key Features :
    • Core: Triazolo[1,5-a]pyrimidine instead of triazolo[4,3-a]pyridine.
    • Substituents: 4-bromophenyl and trimethoxyphenyl groups.
    • Molecular Weight: 513.09 g/mol; Yield: 54% .
  • Comparison : The triazolo[1,5-a]pyrimidine core may confer distinct ring strain and electronic properties, influencing binding affinity in biological targets.
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4,7-dihydro-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (38)
  • Key Features: Substituents: Benzyl and pentyl groups enhance lipophilicity. Biological Activity: Acts as a CB2 cannabinoid receptor agonist (EC50 = 12 nM) .
  • Significance : Despite core differences, shared benzyl and carboxamide groups suggest overlapping synthetic strategies.

Substituent Effects on Physicochemical Properties

Compound Class Substituent (R1) Substituent (R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-bromo-4-methylphenyl Benzyl ~550 (estimated) N/A N/A
CAS 1226450-02-7 3-methoxyphenyl 4-methoxyphenyl 447.4 N/A N/A
Compound 5k 4-bromophenyl 3,4,5-trimethoxyphenyl 513.09 280–284 54
Compound 38 Benzyl Cyclohexyl 450.5 157 62

Observations :

  • Bromine and methyl groups increase molecular weight and may reduce solubility compared to methoxy-substituted analogs.
  • Higher yields (54–62%) are associated with simpler substitution patterns (e.g., single halogens or methoxy groups).

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including:

  • Amide coupling : Reaction of 2-bromo-4-methylphenyl isocyanate with a benzyl-protected triazolopyridine intermediate under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity .
  • Key optimization : Control of temperature during carbamoyl methyl group attachment to prevent side reactions (e.g., N-alkylation vs. O-alkylation) .

Q. How do analytical techniques confirm the compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify the triazolopyridine core, benzyl group (δ 4.5–5.0 ppm for CH2_2), and carbamoyl protons (δ 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Exact mass matching within 3 ppm error confirms molecular formula .
  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water with 0.1% TFA) .

Q. What are the stability considerations under different storage conditions?

  • Thermal stability : DSC/TGA shows decomposition >200°C. Store at –20°C in inert atmosphere (argon) to prevent oxidation of the triazole ring .
  • Light sensitivity : UV-Vis analysis indicates photodegradation under UV light; use amber vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications?

  • Benzyl group substitution : Replace with electron-withdrawing groups (e.g., -CF3_3) to enhance metabolic stability; however, this may reduce solubility .
  • Bromo-methylphenyl moiety : Essential for target binding (e.g., kinase inhibition). Removal or substitution (e.g., Cl→F) alters IC50_{50} values by 10–100× in enzyme assays .
  • Triazolopyridine core : Rigidity critical for maintaining potency. Hydrogenation to dihydro derivatives reduces activity by 50% .

Q. What experimental models resolve contradictions in biological activity data?

  • In vitro vs. in vivo discrepancies : Use orthogonal assays (e.g., SPR for binding affinity, cell-based luciferase reporters for functional activity) .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
  • Species-specific metabolism : Compare hepatic microsome stability (human vs. rodent) to explain variability in pharmacokinetic data .

Q. How can computational methods predict binding modes and toxicity?

  • Docking studies : Molecular dynamics simulations (AMBER/CHARMM) identify key interactions with ATP-binding pockets (e.g., hydrogen bonds with Lys123 and hydrophobic contacts with Phe180) .
  • ADMET prediction : QSAR models (e.g., SwissADME) highlight potential hepatotoxicity risks due to high logP (>4.0) and CYP3A4 inhibition .

Q. What strategies improve solubility without compromising activity?

  • Prodrug design : Introduce phosphate or PEG groups at the carboxamide position; increases aqueous solubility by 5–10× .
  • Co-crystallization : Co-formers like cyclodextrins enhance dissolution rates (tested via powder X-ray diffraction) .
  • Salt formation : Use citrate or mesylate salts; reduces logP by 1.5 units but requires pH-dependent stability studies .

Methodological Considerations

Q. How to design dose-ranging studies for in vivo efficacy?

  • MTD determination : Start with 10 mg/kg (mouse) and escalate by 2× increments until toxicity (e.g., weight loss >20%) is observed .
  • PK/PD modeling : Use non-compartmental analysis (WinNonlin) to correlate plasma concentrations (Cmax_{max} >1 µM) with target engagement (% kinase inhibition) .

Q. What techniques validate target engagement in cellular models?

  • CETSA (Cellular Thermal Shift Assay) : Measure thermal stabilization of target proteins (ΔTm_{m} >3°C indicates binding) .
  • BRET (Bioluminescence Resonance Energy Transfer) : Quantify real-time interactions in live cells (e.g., EGFR dimerization inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.